molecular formula C11H11NO3 B12914737 N-(5-Methoxy-benzofuran-3-yl)-acetamide CAS No. 64663-55-4

N-(5-Methoxy-benzofuran-3-yl)-acetamide

Cat. No.: B12914737
CAS No.: 64663-55-4
M. Wt: 205.21 g/mol
InChI Key: WEDVSMIOACMFDU-UHFFFAOYSA-N
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Description

N-(5-Methoxy-benzofuran-3-yl)-acetamide is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic organic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a methoxy group at the 5-position of the benzofuran ring and an acetamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-benzofuran-3-yl)-acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxybenzofuran.

    Acetylation: The 5-methoxybenzofuran undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form 5-methoxybenzofuran-3-yl acetate.

    Amidation: The acetate is then converted to the acetamide by reacting with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-benzofuran-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: 5-Hydroxy-benzofuran-3-yl-acetamide.

    Reduction: 5-Methoxy-benzofuran-3-yl-amine.

    Substitution: 5-Halo-benzofuran-3-yl-acetamide.

Scientific Research Applications

N-(5-Methoxy-benzofuran-3-yl)-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-benzofuran-3-yl)-acetamide involves its interaction with specific molecular targets. The methoxy group and the acetamide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxybenzofuran: Lacks the acetamide group.

    5-Methoxybenzofuran-3-yl-acetic acid: Contains a carboxylic acid group instead of an acetamide.

    5-Methoxybenzofuran-3-yl-amine: Contains an amine group instead of an acetamide.

Uniqueness

N-(5-Methoxy-benzofuran-3-yl)-acetamide is unique due to the presence of both the methoxy and acetamide groups, which confer specific chemical and biological properties

Properties

CAS No.

64663-55-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

N-(5-methoxy-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C11H11NO3/c1-7(13)12-10-6-15-11-4-3-8(14-2)5-9(10)11/h3-6H,1-2H3,(H,12,13)

InChI Key

WEDVSMIOACMFDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=COC2=C1C=C(C=C2)OC

Origin of Product

United States

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